

3-Bromo-2-chloroaniline: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: 3-Bromo-2-chloroaniline

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This technical guide provides a detailed overview of the physicochemical properties of **3-Bromo-2-chloroaniline**, a key intermediate in various synthetic processes. This document summarizes available data on its melting and boiling points, outlines experimental protocols for their determination and synthesis, and presents a logical workflow for its preparation.

Physicochemical Data

The following table summarizes the key physical and chemical properties of **3-Bromo-2-chloroaniline**. It is important to note that while a boiling point has been reported, a specific, experimentally verified melting point is not consistently available in the reviewed literature.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrClN	
Molecular Weight	206.47 g/mol	
CAS Number	56131-46-5	
Appearance	Off-white to light brown solid	[1][2]
Boiling Point	267.1 ± 20.0 °C at 760 mmHg	[3]
Melting Point	Not explicitly available in cited literature	
Density	1.7 ± 0.1 g/cm ³	[3]

For comparison, the melting points of related isomers are:

- 4-Bromo-2-chloroaniline: 67-72 °C[4][5]
- 3-Bromoaniline: 16.8-18 °C[6][7]

Experimental Protocols

General Protocol for Melting and Boiling Point Determination

Objective: To determine the melting and boiling points of a solid organic compound such as **3-Bromo-2-chloroaniline**.

Materials:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Boiling point apparatus (e.g., micro boiling point setup)
- Capillary tubes (sealed at one end for melting point, open at both ends for boiling point)
- Thermometer

- Heating mantle or oil bath
- Sample of **3-Bromo-2-chloroaniline**

Melting Point Determination Protocol:

- A small amount of the crystalline sample is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate.
- The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination Protocol (Micro method):

- A small amount of the liquid sample is introduced into a small test tube.
- A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- The apparatus is heated gently.
- As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.
- The heat is removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Synthesis of 3-Bromo-2-chloroaniline

Reaction: Reduction of 1-bromo-2-chloro-3-nitrobenzene to **3-bromo-2-chloroaniline**.

Materials:

- 1-bromo-2-chloro-3-nitrobenzene
- Iron powder or Tin(II) chloride (SnCl_2)

- Ethanol
- Acetic acid (if using iron)
- Water
- Sodium hydroxide (NaOH) solution (if using iron)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate for eluent

Protocol using Iron Powder:

- To a mixture of 1-bromo-2-chloro-3-nitrobenzene, acetic acid, ethanol, and water, iron powder is added in portions at room temperature.
- The resulting mixture is stirred for an extended period (e.g., 16 hours).
- The reaction is then neutralized with a sodium hydroxide solution.
- The product is extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by flash column chromatography on silica gel.

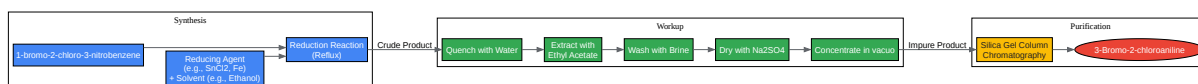
Protocol using Tin(II) Chloride:

- A mixture of 1-bromo-2-chloro-3-nitrobenzene and Tin(II) chloride in ethanol is stirred and refluxed for several hours (e.g., 3 hours).^[1]

- After cooling, the reaction is quenched with deionized water.[1]
- The product is extracted with ethyl acetate.[1]
- The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]
- The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield **3-bromo-2-chloroaniline** as an off-white solid.[1]

Workflow and Diagrams

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of **3-Bromo-2-chloroaniline**.



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Caption: Synthesis and purification workflow for **3-Bromo-2-chloroaniline**.

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